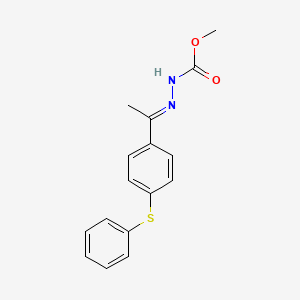
(Z)-methyl 2-(1-(4-(phenylthio)phenyl)ethylidene)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C16H16N2O2S It is known for its unique structural properties, which include a phenylsulfanyl group attached to a phenyl ring, and a methoxycarbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with methoxycarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding hydrazides.
Substitution: The methoxycarbohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially inhibiting or modulating their activity. The methoxycarbohydrazide moiety may also play a role in the compound’s biological effects by forming hydrogen bonds or other interactions with target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide can be compared with other similar compounds, such as:
N’-[(1Z)-1-(4-Fluorophenyl)ethylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide: Similar structure but with a fluorine atom.
N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]hydrazinecarboxylate: Similar structure but without the methoxy group.
The uniqueness of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16N2O2S |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
methyl N-[(E)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C16H16N2O2S/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12+ |
InChI-Schlüssel |
HMHNSYXVCASQHZ-SFQUDFHCSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)SC2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















